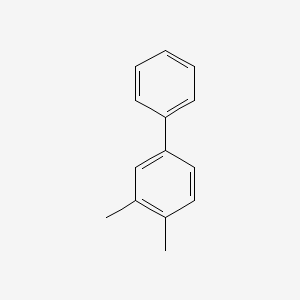

3,4-Dimethylbiphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemistry

Biphenyls and their derivatives are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of commercially important products. rsc.orgresearchgate.net Their applications span various fields, including the production of pharmaceuticals, agricultural chemicals, and advanced materials. rsc.orgijsdr.org The biphenyl framework is a key structural motif in many pharmacologically active compounds, and its derivatives are utilized in the development of liquid crystals, polymers, and as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgontosight.ai

The versatility of the biphenyl structure allows for the introduction of various functional groups, leading to a vast number of substituted biphenyls with tailored properties. researchgate.net These derivatives are integral to the synthesis of complex molecules and materials with specific functions. For instance, polychlorinated biphenyls (PCBs) were historically used as heat transfer fluids and in electrical equipment, while polybrominated biphenyls have been employed as flame retardants. wikipedia.org In the pharmaceutical industry, the biphenyl moiety is present in several drugs. wikipedia.org

The reactions of biphenyls are similar to those of benzene (B151609), primarily undergoing electrophilic substitution reactions. rsc.org This reactivity allows for the synthesis of a diverse range of derivatives with applications in various industrial sectors.

Overview of 3,4-Dimethylbiphenyl as a Key Intermediate in Organic Synthesis and Materials Science

This compound is a significant intermediate in both organic synthesis and materials science. ontosight.ai Its unique structure makes it a valuable precursor for the production of more complex molecules. For example, it can be oxidized to produce biphenyl-3,4-dicarboxylic acid, a monomer used in the synthesis of specialty polymers. osti.gov

In the realm of materials science, this compound and its derivatives are investigated for their potential in creating high-performance polymers and liquid crystalline materials. ontosight.aigoogle.com The dimethyl-substituted biphenyl structure can influence the properties of resulting polymers, such as their thermal stability and mechanical strength. google.com

The synthesis of this compound itself can be achieved through various methods, including the dehydrogenation of a mixture of (methylcyclohexyl)toluenes. google.com Research continues to explore more efficient and selective synthetic routes to this important chemical intermediate. A study has shown that 4,4'-dimethylbiphenyl (B165725) can be produced with high selectivity by the reaction between 4-methylbiphenyl (B165694) and supercritical methanol (B129727) over a specific catalyst. acs.org

Physicochemical Properties of Dimethylbiphenyl Isomers

The properties of dimethylbiphenyl compounds can vary based on the position of the methyl groups on the biphenyl backbone. Below is a table summarizing some of the key physicochemical properties of different dimethylbiphenyl isomers.

| Property | This compound | 3,3'-Dimethylbiphenyl (B1664587) | 4,4'-Dimethylbiphenyl |

| Molecular Formula | C14H14 | C14H14 | C14H14 |

| Molecular Weight | 182.26 g/mol azurewebsites.net | 182.26 g/mol chemeo.com | 182.26 g/mol chemicalbook.com |

| Melting Point | 14-15 °C azurewebsites.net | - | 117-122 °C fishersci.com |

| Boiling Point | 288-289 °C azurewebsites.net | - | 295 °C fishersci.com |

| Density | 0.9985 g/cm³ azurewebsites.net | - | - |

| Appearance | - | - | Off-white powder solid fishersci.com |

| Solubility in Water | Insoluble chemicalbook.com | - | Insoluble chemicalbook.com |

| CAS Number | 7383-90-6 azurewebsites.net | 612-75-9 chemeo.com | 613-33-2 chemicalbook.com |

Research Findings on Dimethylbiphenyl Synthesis

Various synthetic methods have been developed to produce dimethylbiphenyl isomers. The choice of method often depends on the desired isomer and the required purity.

| Isomer | Synthetic Method | Precursors | Key Findings |

| 3,4'- and 4,4'-Dimethylbiphenyl | Hydroalkylation and Dehydrogenation | Toluene (B28343), Hydrogen | A two-step process involving the hydroalkylation of toluene to (methylcyclohexyl)toluenes, followed by dehydrogenation to a mixture of dimethylbiphenyl isomers. google.com |

| 4,4'-Dimethylbiphenyl | Oxidative Coupling | Toluene | Toluene undergoes oxidative coupling, and the resulting intermediate is reduced to yield 4,4'-DMBP. |

| 4,4'-Dimethylbiphenyl | Alkylation | 4-Methylbiphenyl, Methanol | Reaction over a SAPO-11 catalyst in supercritical methanol yields 4,4'-DMBP with high selectivity. acs.org |

| 4,4'-Dimethylbiphenyl | From Biomass | Furfural (B47365) | A renewable route involving the conversion of furfural to 2-methylfuran (B129897), followed by oxidative coupling and Diels-Alder dehydration. acs.org |

| 3,3'-Dimethylbiphenyl | Deamination | o-Dianisidine | Deamination of tetrazotized o-dianisidine using hypophosphorous acid. orgsyn.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKENDVLIAVMNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196139 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-11-8 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ2R9BWN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Dimethylbiphenyls

Traditional and Isomer-Selective Syntheses

Traditional methods for biphenyl (B1667301) synthesis have been adapted for the production of its alkylated derivatives. The primary challenge in synthesizing a specific isomer like 3,4-dimethylbiphenyl lies in controlling the regioselectivity of the reaction to minimize the formation of undesired isomers and simplify downstream processing.

The use of readily available aromatic compounds such as toluene (B28343) and benzene (B151609) as starting materials represents a scalable approach for producing dimethylbiphenyls. These methods typically involve a two-step process of hydroalkylation followed by dehydrogenation.

A prominent route for producing dimethylbiphenyl (DMBP) isomers begins with the hydroalkylation of toluene. In this process, a toluene feed is reacted with hydrogen in the presence of a hydroalkylation catalyst to form (methylcyclohexyl)toluene (MCHT). google.comadvanceseng.com This intermediate product is then subjected to a dehydrogenation step over a suitable catalyst to yield a mixture of DMBP isomers. google.comvulcanchem.com

Hydroalkylation: Toluene is reacted with hydrogen to produce (methylcyclohexyl)toluenes. This reaction is typically catalyzed by bifunctional catalysts, such as Pd/Al₂O₃, at temperatures between 150–250°C.

Dehydrogenation: The resulting MCHT is dehydrogenated, often at higher temperatures (300–400°C) using catalysts like Pt/Sn, to form the final dimethylbiphenyl product mixture.

A significant drawback of this approach is that it tends to produce a complex mixture of all six possible DMBP isomers (2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-). google.com The content of less desired isomers, such as the 2,X' and 3,3' variants, can constitute 50% or more of the total product by weight. google.com

Table 1: Typical Conditions for Toluene Hydroalkylation and Dehydrogenation This table is interactive. Scroll to see more data.

| Step | Catalyst | Temperature Range | Selectivity/Product |

|---|---|---|---|

| Hydroalkylation | Pd/Al₂O₃ | 150–250°C | >90% for (methylcyclohexyl)toluene (MCHT) |

Data sourced from reference .

Given that hydroalkylation-dehydrogenation yields an isomeric mixture, achieving regioselectivity is less about the initial reaction and more about subsequent separation and purification. The primary difficulty in this synthetic route is the separation of the resulting isomers. advanceseng.com Advanced separation techniques are required to isolate specific isomers like 3,4'-DMBP from the product stream.

Processes have been developed where the dehydrogenation product is separated into at least two streams. One stream is enriched to contain at least 50% of the target 3,4'- and 4,4'-dimethylbiphenyl (B165725) isomers by weight, while the other stream contains the remaining 2,x' and 3,3' isomers. google.com This separation is often accomplished through methods like distillation and crystallization, which can ultimately isolate isomers like 4,4'-DMBP at 99% purity.

Cross-coupling reactions provide a more direct method for forming the biphenyl C-C bond between two pre-functionalized aromatic rings. These methods can offer higher selectivity compared to feedstock alkylation, depending on the choice of catalyst and starting materials.

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed homocoupling of aryl halides at elevated temperatures. organic-chemistry.orgresearchgate.net The reaction traditionally involves heating an aryl halide with an excess of copper powder. organic-chemistry.org

While the classic Ullmann reaction is most effective for creating symmetrical biphenyls (e.g., from two molecules of 4-bromotoluene (B49008) to form 4,4'-dimethylbiphenyl), it can be adapted for unsymmetrical products like this compound. researchgate.net This would involve the cross-coupling of two different aryl halides, such as 3-chlorotoluene (B144806) and 4-chlorotoluene. However, such cross-reactions often lead to a mixture of three products: the desired unsymmetrical biphenyl (3,4'-DMBP) and the two symmetrical homocoupling products (3,3'-DMBP and 4,4'-DMBP).

Modern advancements have introduced palladium-based catalysts and other transition metals, which can promote the reaction under more sustainable conditions, sometimes even in water. researchgate.netresearchgate.net For instance, heterogeneous Pd nanoparticle catalysts have been used for Ullmann coupling reactions of aryl bromides. researchgate.net

Table 2: Ullmann Reaction Variants for Biaryl Synthesis This table is interactive. Scroll to see more data.

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Copper Powder | Aryl Halides | Traditional method; requires high temperatures (~200°C); best for symmetrical biaryls. organic-chemistry.org |

| Pd Nanoparticles | Aryl Bromides/Iodides | Heterogeneous catalysis; can be performed in water with a reductant. researchgate.net |

Nickel-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds. These methods, such as the Kumada-Corriu coupling, can be applied to the synthesis of unsymmetrical biaryls like this compound. This would typically involve the reaction of a Grignard reagent derived from one methyl-substituted halobenzene with another methyl-substituted halobenzene in the presence of a nickel catalyst.

For example, the synthesis could proceed by coupling a 3-methylphenylmagnesium halide with 4-halotoluene. The mechanism of these reactions has been extensively studied and is understood to involve a catalytic cycle with nickel in various oxidation states, such as Ni(0), Ni(I), Ni(II), and Ni(III). rsc.orgorgsyn.org Recent developments have focused on cross-electrophile coupling (XEC), where two different electrophiles are coupled in the presence of a nickel catalyst and a stoichiometric reductant. orgsyn.org This approach avoids the need to pre-form sensitive organometallic reagents. Photochemical methods using visible light have also been developed, allowing for milder reaction conditions. nih.gov

Alkylation Reactions

Alkylation reactions are a primary method for synthesizing dimethylbiphenyls. A common industrial route involves the hydroalkylation of a toluene feed in the presence of a bifunctional catalyst, which comprises a hydrogenation component and a solid acid alkylation component, such as a molecular sieve. google.com This process yields (methylcyclohexyl)toluenes, which are subsequently dehydrogenated to produce a mixture of dimethyl-substituted biphenyl isomers. google.comvulcanchem.com The separation of this isomeric mixture into streams enriched with the desired 3,4'- and 4,4'-dimethylbiphenyl is a critical subsequent step. google.com

Another approach is the direct methylation of biphenyl using an alkylation catalyst like ZSM-5. However, this method also results in a mixture of various dimethylbiphenyl isomers. google.com

Shape-selective catalysis using zeolites is a key strategy to control the isomeric distribution in the methylation of methylbiphenyls. The goal is often to maximize the production of the highly desired 4,4'-dimethylbiphenyl (4,4'-DMBP), but the principles also apply to the formation of other isomers like 3,4'-DMBP. ingentaconnect.com The reaction typically uses 4-methylbiphenyl (B165694) (4-MBP) and methanol (B129727) as the methylating agent over a zeolite catalyst, such as H-ZSM-5. ingentaconnect.comresearchgate.net

The porous structure of the zeolite plays a crucial role. The reaction mechanism within the H-ZSM-5 pores is believed to favor the formation of 4,4'-DMBP kinetically. ingentaconnect.com However, isomerization of 4-MBP to 3-methylbiphenyl (B165614) (3-MBP) can occur, especially on the external surface of the zeolite, which can then be methylated to form 3,x'-DMBP isomers, including 3,4'-DMBP. ingentaconnect.com

Research has shown that modifying the HZSM-5 catalyst can significantly alter the selectivity of the reaction. For instance, modification with magnesium oxide (MgO) was found to dramatically increase the selectivity for 4,4'-DMBP from 13% over the parent HZSM-5 to as high as 80%. diva-portal.org This high selectivity is attributed to the suppression of secondary reactions like isomerization and dealkylation of the desired product. diva-portal.org The choice of catalyst and reaction conditions, such as temperature and pressure, dictates the final product distribution. Studies using supercritical methanol over zeolite catalysts have also been explored to enhance selectivity. syxbsyjg.com

Table 1: Effect of Catalyst Modification on Methylation of 4-Methylbiphenyl

| Catalyst | Selectivity for 4,4'-DMBP (%) | Reference |

|---|---|---|

| Parent HZSM-5 | 13% | diva-portal.org |

| MgO-modified HZSM-5 | up to 80% | diva-portal.org |

| H-SAPO-11 | 70-85% | sci-hub.se |

Sustainable and Bio-Based Production Routes

In response to growing environmental concerns, research has focused on developing sustainable routes to key chemical precursors from renewable resources. One such pathway aims to produce dimethylbiphenyls from biomass, offering a green alternative to traditional petroleum-based methods. advanceseng.com

Synthesis from Biomass-Derived Furfural (B47365)

A promising sustainable route utilizes furfural, a platform chemical derived from non-edible lignocellulosic biomass, as the starting material. This pathway is particularly notable for its high regioselectivity, yielding the 4,4'-isomer almost exclusively, thereby avoiding complex separation steps. advanceseng.com While the primary target of this specific route is 4,4'-DMBP, the principles of using biomass-derived building blocks are central to sustainable chemical production.

The conversion of furfural to dimethylbiphenyl involves a multi-step process. The key steps identified in a conceptual design for producing 4,4'-DMBP are:

Hydrogenation of furfural to produce 2-methylfuran (B129897) (MF). advanceseng.com

Oxidative coupling of MF to form 5,5'-dimethylbifuran (DMBF). advanceseng.com

Tandem Diels-Alder dehydration of DMBF, which reacts with an in-situ generated dienophile (like ethylene (B1197577) from ethanol (B145695) dehydration), to yield the final dimethylbiphenyl product. advanceseng.com

Each step in the biomass-to-dimethylbiphenyl pathway requires specific catalytic systems. While the published research on this route focuses on the synthesis of 4,4'-DMBP, the catalytic principles are relevant. For the Diels-Alder dehydration step, which converts the furanic intermediate to the aromatic biphenyl structure, catalysts are crucial. Traditionally, γ-Al₂O₃ has been used at high temperatures (250°C). However, research has shown that homogeneous catalysts like lanthanum triflate (La(OTf)₃) can lower the reaction temperature to 180°C while increasing the yield of 4,4'-DMBP.

Derivatization Reactions for Functional Materials Precursors

Dimethylbiphenyl isomers, including 3,4'-dimethylbiphenyl (B1265720), are valuable intermediates primarily because they can be converted into biphenyldicarboxylic acids. vulcanchem.comgoogle.com These dicarboxylic acids are important monomers for producing high-performance polymers such as polyesters and liquid crystal polymers, which possess desirable properties like high tensile strength and excellent heat resistance. advanceseng.com

The primary derivatization reaction is the selective oxidation of the methyl groups on the biphenyl core. This is typically achieved using an oxidizing agent in the presence of a catalyst system. A common industrial catalyst for this type of aerobic oxidation comprises cobalt, manganese, and bromine in an acidic solvent. google.com The process aims for high conversion of the dimethylbiphenyl and high yield of the corresponding biphenyldicarboxylic acid. google.com Other derivatization reactions include chloromethylation, which can introduce chloromethyl groups onto the biphenyl ring using catalysts like scandium triflate (Sc(OTf)₃), creating another reactive handle for further synthesis. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 3,4'-DMBP |

| 4,4'-Dimethylbiphenyl | 4,4'-DMBP |

| 3,3'-Dimethylbiphenyl (B1664587) | 3,3'-DMBP |

| 4-Methylbiphenyl | 4-MBP |

| 3-Methylbiphenyl | 3-MBP |

| (Methylcyclohexyl)toluene | MCHT |

| Biphenyl | - |

| Toluene | - |

| Methanol | - |

| Furfural | - |

| 2-Methylfuran | MF |

| 5,5'-Dimethylbifuran | DMBF |

| Biphenyldicarboxylic acid | - |

| Magnesium oxide | MgO |

| Lanthanum triflate | La(OTf)₃ |

| Scandium triflate | Sc(OTf)₃ |

| γ-Alumina | γ-Al₂O₃ |

| ZSM-5 | - |

Oxidative Transformations to Carboxylic Acids

The oxidation of the methyl groups on the this compound core to carboxylic acids is a crucial transformation, yielding biphenyldicarboxylic acids. These dicarboxylic acids are important monomers for the production of high-performance polymers.

Liquid-Phase Oxidation Techniques

Liquid-phase oxidation represents a common and effective method for converting this compound into its corresponding dicarboxylic acid. Research has shown that the oxidation of this compound in the liquid phase can be effectively carried out using oxygen at atmospheric pressure. researchgate.net This process is typically conducted in an acetic acid solvent and is catalyzed by a cobalt-bromide system. researchgate.net

A key observation in this process is the initial selective oxidation of the methyl group at the para-position (position 4) relative to the other phenyl ring. researchgate.net The final product of this comprehensive oxidation is biphenyl-3,4-dicarboxylic acid. researchgate.net The general methodology for the liquid-phase oxidation of alkylaromatic hydrocarbons in aliphatic acids is applicable here. researchgate.net

For dimethylbiphenyl isomers in general, oxidation to produce the corresponding biphenyldicarboxylic acid can be achieved through various known processes. google.com One prominent method involves using an oxidant like oxygen, ozone, or air, in the presence of a catalyst system often containing cobalt and/or manganese. google.com These reactions are typically performed at temperatures ranging from 30°C to 300°C. google.com A widely used commercial process for oxidizing similar alkylbenzenes, such as p-xylene (B151628), employs a cobalt/manganese/bromine complex catalyst in the liquid phase, a technique that has been established for over half a century. google.com

Table 1: Liquid-Phase Oxidation of this compound

| Reactant | Oxidant | Catalyst System | Solvent | Key Product | Reference |

| This compound | Oxygen (atmospheric pressure) | Cobalt-Bromide | Acetic Acid | Biphenyl-3,4-dicarboxylic acid | researchgate.net |

| Dimethylbiphenyl Isomers | Oxygen, Ozone, or Air | Cobalt and/or Manganese | - | Biphenyldicarboxylic acid | google.com |

Selective Aerobic Oxidation Processes

Selective aerobic oxidation offers a more controlled approach to the transformation of dimethylbiphenyls. This method utilizes molecular oxygen as the oxidant, often in conjunction with a catalyst, providing an environmentally benign and efficient route.

For instance, the selective photooxygenation of 4,4'-dimethylbiphenyl using molecular oxygen can be catalyzed by 9-phenyl-10-methylacridinium ion under visible light. acs.org This reaction yields 4-(4'-methylphenyl)benzaldehyde as the primary product. acs.org Further irradiation can lead to the formation of 4,4'-diformylbiphenyl. acs.org While this example pertains to the 4,4'-isomer, the principles of selective aerobic oxidation are applicable to other isomers like this compound.

Recent advancements have focused on developing catalytic systems that can selectively oxidize dimethylbiphenyl compounds to their corresponding biphenyldicarboxylic acids. google.com One such process involves supplying the dimethylbiphenyl compound, an acidic solvent, an oxidizing medium, and a catalyst composed of cobalt, manganese, and bromine to a reaction zone maintained at a temperature between 150°C and 210°C. google.com This controlled environment facilitates the selective oxidation of the methyl groups. google.com

Electrophilic Aromatic Functionalization

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings. The electron-donating nature of the methyl groups activates the rings towards electrophilic attack, primarily directing incoming substituents to the ortho and para positions relative to the methyl groups.

Friedel-Crafts Acetylation of Dimethylbiphenyl Isomers

Friedel-Crafts acetylation is a classic method for introducing an acetyl group onto an aromatic ring. While specific studies on the Friedel-Crafts acetylation of this compound are not extensively detailed in the provided context, research on related isomers provides valuable insights.

For example, the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl has been studied in detail. nih.govresearchgate.net Using stoichiometric amounts of reagents and the Perrier addition procedure in boiling 1,2-dichloroethane, 4-acetyl-3,3'-dimethylbiphenyl can be formed in almost quantitative yield. nih.govresearchgate.net By adjusting the molar ratio of the substrate to acetyl chloride and aluminum chloride, diacetylation can be achieved, affording 4,4'- and 4,6'-diacetyl-3,3'-dimethylbiphenyl in high yields. nih.govresearchgate.net These acetyl derivatives can then be oxidized to the corresponding carboxylic acids. nih.govresearchgate.net

Similarly, the monoacetylation of 4,4'-dimethylbiphenyl results in a mixture of isomeric acetyl dimethylbiphenyls. researchgate.net The product distribution is influenced by the solvent used; in chloroalkane or carbon disulfide, the 2-acetyl isomer is favored, whereas in nitromethane, the 3-acetyl isomer predominates. researchgate.net These findings suggest that the acetylation of this compound would likely yield a mixture of acetylated products, with the positions of substitution being influenced by the reaction conditions.

Table 2: Friedel-Crafts Acetylation of Dimethylbiphenyl Isomers

| Substrate | Reagents | Solvent | Major Monoacetylation Product | Reference |

| 3,3'-Dimethylbiphenyl | Acetyl Chloride, Aluminum Chloride | 1,2-Dichloroethane | 4-Acetyl-3,3'-dimethylbiphenyl | nih.govresearchgate.net |

| 4,4'-Dimethylbiphenyl | Acetyl Chloride, Aluminum Chloride | Chloroalkane/Carbon Disulfide | 2-Acetyl-4,4'-dimethylbiphenyl | researchgate.net |

| 4,4'-Dimethylbiphenyl | Acetyl Chloride, Aluminum Chloride | Nitromethane | 3-Acetyl-4,4'-dimethylbiphenyl | researchgate.net |

Halogenation and Sulfonation Reactions

Halogenation and sulfonation are other important electrophilic aromatic substitution reactions. The introduction of halogen or sulfonic acid groups can serve as a handle for further synthetic transformations.

Studies on the sulfonation of dimethylbiphenyl isomers have shown that the reaction products depend on the isomer being used. For 3,3'-dimethylbiphenyl, sulfonation yields a mixture of the 4,4'- and 4,6'-disulfonic acids. rsc.org Further sulfonation of these disulfonic acids leads to the formation of the 4,4',6,6'-tetrasulfonic acid. rsc.org In the case of 4,4'-dimethylbiphenyl, sulfonation results in a mixture of the 2,3'- and 3,3'-disulfonic acids. rsc.org

Regarding halogenation, the chlorination rates of different dimethylbiphenyl isomers have been compared. arizona.edu It was found that 3,3'-dimethylbiphenyl chlorinates significantly faster than toluene, indicating the activating effect of the methyl groups. arizona.edu While specific details on the halogenation of this compound are not provided, it can be inferred that the positions of halogenation would be directed by the activating methyl groups.

Table 3: Sulfonation Products of Dimethylbiphenyl Isomers

| Substrate | Reaction | Primary Disulfonic Acid Products | Further Sulfonation Product | Reference |

| 3,3'-Dimethylbiphenyl | Sulfonation | 4,4'- and 4,6'-disulfonic acids | 4,4',6,6'-tetrasulfonic acid | rsc.org |

| 4,4'-Dimethylbiphenyl | Sulfonation | 2,3'- and 3,3'-disulfonic acids | - | rsc.org |

Reaction Mechanisms and Stereochemical Control

Mechanistic Investigations of Oxidative Transformations

The oxidative transformation of 3,4-dimethylbiphenyl involves several complex mechanistic pathways, depending on the specific reaction conditions, such as the phase of the reaction, the nature of the oxidant, and the presence of catalysts. These transformations are crucial for the synthesis of valuable derivatives, including dicarboxylic acids and nitriles.

The liquid-phase oxidation of alkylaromatic compounds like this compound is a process of significant industrial interest. While specific studies on this compound are not extensively detailed in the available literature, the mechanism can be inferred from the well-studied oxidation of similar compounds such as toluene (B28343) and n-hexane.

The process is generally understood to proceed through a free-radical autoxidation mechanism. The initial step involves the generation of radicals from the hydrocarbon, often initiated by the thermal decomposition of an initiator or by the interaction with a metal catalyst. In the case of this compound, the benzylic hydrogens on the two methyl groups are the most susceptible to abstraction.

The fundamental steps of the chain reaction are as follows:

Initiation: Formation of an initial radical from the hydrocarbon (RH).

RH → R• + H•

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Chain Branching: The hydroperoxides (ROOH) are key intermediates that can decompose, often catalyzed by transition metal ions (e.g., Co²⁺, Mn²⁺), into more radicals (alkoxy RO• and hydroxyl •OH), which initiates new oxidation chains. This decomposition is a critical step that leads to an auto-accelerating reaction rate. mdpi.com

ROOH → RO• + •OH

Termination: Radicals are removed from the reaction through various combination reactions.

R• + R• → R-R

ROO• + ROO• → Non-radical products + O₂

For this compound, oxidation can occur at either the 3- or 4-position methyl group. The initial oxidation products are typically hydroperoxides, which can then be converted to alcohols, aldehydes, and finally carboxylic acids. Selective oxidation to a specific product, such as a dicarboxylic acid, requires careful control of reaction conditions to prevent over-oxidation to carbon dioxide and water. mdpi.com The process carried out in the liquid phase involves bubbling air or oxygen through the initial organic reagent, where the reaction products gradually accumulate. mdpi.com

Table 1: Key Intermediates in Liquid-Phase Oxidation of Alkylaromatics

| Intermediate Type | Chemical Formula | Role in Mechanism |

| Alkyl Radical | R• | Initial radical formed by H-abstraction |

| Peroxyl Radical | ROO• | Formed from reaction of alkyl radical with O₂ |

| Hydroperoxide | ROOH | Key branching agent, decomposes to form more radicals |

| Alkoxy Radical | RO• | Highly reactive species from hydroperoxide decomposition |

Aerobic oxidation, which uses molecular oxygen from the air, is a more environmentally benign and cost-effective method compared to using stoichiometric oxidizing agents. The mechanism of aerobic oxidation of hydrocarbons is fundamentally a free-radical process.

In the context of this compound, the reaction would be initiated by the abstraction of a hydrogen atom from one of the methyl groups, forming a benzyl-type radical. This radical is stabilized by resonance with the biphenyl (B1667301) ring system. The subsequent reaction with O₂ forms a peroxyl radical. This intermediate is central to the propagation of the oxidation chain reaction.

Studies on analogous systems, such as the aerobic Baeyer-Villiger oxidation of cyclohexanone, have utilized techniques like in-situ electron paramagnetic resonance (EPR) to identify the series of free radical reactions involved. researchgate.net The proposed mechanism for an alkylaromatic compound like this compound would involve the following key radical species:

This compound-methyl Radical: Formed by H-abstraction from a methyl group.

Peroxyl Radical: Formed by the addition of O₂ to the initial alkyl radical.

Alkoxy Radical: Formed from the decomposition of the corresponding hydroperoxide.

The interplay between these radical intermediates dictates the product distribution. For instance, the alkoxy radical can undergo further reactions, such as abstracting another hydrogen atom to form an alcohol or undergoing C-C bond cleavage. The stereochemical control in such reactions is generally low due to the planar nature of the radical intermediates. However, asymmetric synthesis involving aerobic oxidations can be achieved using chiral catalysts that can influence the stereoselectivity of the initial hydrogen abstraction or the subsequent steps. nih.gov

Ammoxidation is a significant industrial process for converting hydrocarbons to nitriles by reacting them with ammonia (B1221849) and oxygen, typically over a heterogeneous catalyst. tue.nl For this compound, ammoxidation would convert the methyl groups into nitrile (-CN) groups, yielding biphenyldicarbonitriles.

The mechanism of ammoxidation of alkylaromatics, such as toluene or xylenes, over mixed metal oxide catalysts (e.g., based on V, Mo, Sb) is believed to follow a redox (Mars-van Krevelen) mechanism. The key steps are:

Substrate Adsorption and Activation: The this compound molecule adsorbs onto the catalyst surface. The first step is the activation of a C-H bond in one of the methyl groups. This is often the rate-determining step and involves the abstraction of a hydrogen atom by a lattice oxygen atom of the metal oxide catalyst, forming a benzyl-type radical intermediate.

Oxidative Dehydrogenation: This surface-bound intermediate undergoes further oxidative dehydrogenation.

Reaction with Ammonia: Ammonia from the gas phase adsorbs onto the catalyst surface. The hydrocarbon intermediate reacts with an adsorbed ammonia species (e.g., NH₂ or NH) to form an imine-like or amine-like surface species.

Further Dehydrogenation to Nitrile: This nitrogen-containing intermediate is further dehydrogenated by the catalyst's lattice oxygen to form the nitrile group. Water is formed as a byproduct.

Catalyst Re-oxidation: The reduced catalyst sites (where lattice oxygen was consumed) are re-oxidized by molecular oxygen from the gas phase, completing the catalytic cycle.

A key aspect of this mechanism is that the oxygen incorporated into the water byproduct comes from the catalyst lattice, not directly from the gas-phase O₂. The role of gaseous O₂ is to replenish the consumed lattice oxygen. taylorandfrancis.comresearchgate.net The selectivity towards nitriles versus other oxidation products (like aldehydes, carboxylic acids, or combustion products CO and CO₂) depends heavily on the catalyst composition and reaction conditions. researchgate.net

Catalytic Pathways and Regioselectivity

The synthesis and transformation of this compound can be guided by various catalytic systems to control reaction pathways and achieve desired regioselectivity.

A significant route for the production of a mixture of dimethylbiphenyl isomers, including this compound, is the hydroalkylation of toluene followed by dehydrogenation. google.comgoogle.com

Step 1: Toluene Hydroalkylation

In this step, toluene reacts with itself in the presence of hydrogen and a bifunctional catalyst. The catalyst typically consists of a hydrogenation metal component (e.g., palladium) on an acidic solid support, such as a zeolite (e.g., MCM-49). google.com

The mechanism is as follows:

A portion of the toluene feed is hydrogenated on the metal sites of the catalyst to form methylcyclohexane (B89554).

The methylcyclohexane is then isomerized on the acid sites of the support.

The resulting methylcyclohexene (formed via transient dehydrogenation) acts as an alkylating agent.

This alkylating agent then reacts with another toluene molecule via a Friedel-Crafts type alkylation reaction on the acid sites. This produces a mixture of (methylcyclohexyl)toluene isomers.

The regioselectivity of the alkylation step is influenced by the shape selectivity of the zeolite catalyst.

Step 2: Dehydrogenation

The (methylcyclohexyl)toluene product from the first step is then dehydrogenated over a dehydrogenation catalyst (e.g., platinum or palladium on a support) to form a mixture of dimethylbiphenyl isomers. google.com This is a reversible reaction, and high temperatures are typically required to favor the aromatic product. The process strips the hydrogen atoms from the cyclohexyl ring, aromatizing it to a phenyl ring and releasing H₂ gas. The result is a mixture of 2,x'-, 3,x'-, and 4,x'-dimethylbiphenyl isomers, from which this compound can be separated. google.com

A related process is hydrodealkylation (HDA), where an aromatic hydrocarbon like toluene is reacted with hydrogen at high temperature and pressure to remove the methyl group, producing benzene (B151609). fossee.ined.ac.uk While not a direct synthesis of DMBP, it demonstrates the catalytic principles of C-C bond cleavage and formation in the presence of hydrogen. ou.educomsol.com

Table 2: Catalytic Steps for Dimethylbiphenyl Synthesis

| Step | Reactants | Catalyst Type | Key Intermediate | Product |

| Hydroalkylation | Toluene, H₂ | Bifunctional (e.g., Pd/Zeolite) | (Methylcyclohexyl)toluene | Mixture of (Methylcyclohexyl)toluene isomers |

| Dehydrogenation | (Methylcyclohexyl)toluene | Dehydrogenation (e.g., Pt/Al₂O₃) | - | Mixture of Dimethylbiphenyl isomers |

An emerging and sustainable route to dimethylbiphenyls involves synthesis from biomass-derived precursors, specifically 2-methylfuran (B129897) (2-MF). While much of the research has focused on the highly desirable 4,4'-dimethylbiphenyl (B165725) isomer, the underlying catalytic mechanisms involving palladium and Lewis acids are broadly applicable to the synthesis of other isomers. digitellinc.comacs.org

The two-step process is as follows:

Step 1: Palladium-Catalyzed Oxidative Coupling of 2-Methylfuran

In this step, two molecules of 2-methylfuran are coupled to form 5,5'-dimethyl-2,2'-bifuran (DMBF). This reaction is catalyzed by a palladium(II) catalyst, such as Pd(OAc)₂. acs.orgethz.ch The mechanism involves the activation of a C-H bond at the 5-position of the furan (B31954) ring by the palladium catalyst. This is followed by a reductive elimination step that forms the C-C bond between the two furan rings and regenerates the active palladium catalyst through an oxidative cycle.

Step 2: Lewis Acid-Catalyzed Diels-Alder/Dehydration

The DMBF intermediate then undergoes a tandem reaction with ethylene (B1197577). This involves a Diels-Alder cycloaddition reaction followed by a dehydration step. This sequence converts the two furan rings into benzene rings, yielding dimethylbiphenyl. This transformation is catalyzed by Lewis acids. Homogeneous Lewis acid catalysts like scandium(III) triflate (Sc(OTf)₃) and lanthanum(III) triflate (La(OTf)₃) have proven effective. acs.orgnsf.gov The Lewis acid activates the dienophile (ethylene) or the furan ring, facilitating the cycloaddition. It then catalyzes the subsequent dehydration of the resulting bicyclic ether intermediate (oxanorbornene derivative) to form the aromatic ring. researchgate.net

The regioselectivity of this process is inherently high for p,p'-substituted products like 4,4'-DMBP due to the nature of the Diels-Alder reaction with the symmetrically substituted DMBF. Achieving a specific isomer like this compound would require starting with appropriately substituted furan precursors. The principles, however, demonstrate the powerful role of palladium and Lewis acid catalysis in constructing the dimethylbiphenyl core from renewable feedstocks.

Zeolite-Mediated Methylation Mechanisms

Zeolites, with their well-defined microporous structures and acidic sites, serve as shape-selective catalysts for various hydrocarbon transformations, including the methylation of aromatic compounds. While direct methylation studies on this compound are not extensively detailed, the underlying mechanisms can be inferred from studies on similar substrates like benzene, toluene, and other biphenyl derivatives. mdpi.comcore.ac.ukresearchgate.net

Two primary mechanisms are generally proposed for zeolite-catalyzed methylation using methanol (B129727). core.ac.uk The first is a stepwise route involving the formation of a surface-bound methoxy (B1213986) group on a Brønsted acid site within the zeolite. This reactive intermediate then methylates the aromatic ring. The second is a concerted mechanism where a physisorbed methanol molecule reacts directly with the aromatic compound in the vicinity of an acid site. core.ac.uknih.gov Quantum chemical studies suggest that the aromatic molecule is often loosely adsorbed near the acid site, which is primarily occupied by the more strongly adsorbing methanol. core.ac.uk

The product distribution is heavily influenced by the "shape-selectivity" of the zeolite framework. researchgate.net For instance, in the methylation of 4-methylbiphenyl (B165694) over H-ZSM-5, transition state selectivity kinetically favors the formation of 4,4'-dimethylbiphenyl. psu.edu The confinement within the zeolite pores restricts the formation of bulkier isomers. psu.eduresearchgate.net Applying this principle to this compound, methylation would be expected to occur on the unsubstituted ring, with a preference for the less sterically hindered 4'-position, provided the molecule can orient itself favorably within the zeolite channels.

Pathways in Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds like this compound. dicp.ac.cn These reactions, often termed cross-electrophile couplings (XEC), can join two different electrophiles, such as aryl halides or aryl sulfides, using a nickel catalyst and a stoichiometric reductant. dicp.ac.cnwisc.edunih.gov

The catalytic cycle for a typical nickel-catalyzed cross-coupling reaction to form an unsymmetrical biaryl involves several key steps:

Oxidative Addition: A low-valent Ni(0) species reacts with the more reactive aryl electrophile (e.g., 4-bromo-1,2-dimethylbenzene) to form an arylnickel(II) intermediate.

Reduction/Transmetalation: The second aryl electrophile (e.g., bromobenzene) can react with the reductant (like zinc or magnesium) to form an organometallic reagent in situ, which then undergoes transmetalation with the arylnickel(II) complex. Alternatively, recent studies suggest pathways involving reductively induced transmetalation between Ni(I) and Ni(II) species. acs.org

Reductive Elimination: The resulting diarylnickel(II) intermediate undergoes reductive elimination to form the C-C bond of the biaryl product (this compound) and regenerate the active Ni(0) catalyst.

The efficiency and selectivity of these reactions depend on factors such as the choice of ligand, reductant, and the electronic properties of the coupling partners. dicp.ac.cnnih.govorganic-chemistry.org

| Reactant 1 (Electrophile) | Reactant 2 (Electrophile/Nucleophile Source) | Catalyst System Example | Product |

|---|---|---|---|

| 4-Bromo-1,2-dimethylbenzene | Phenylmagnesium bromide | Ni(acac)₂ / Ligand | This compound |

| 3,4-Dimethylphenylboronic acid | Bromobenzene | Ni(II) / Ligand | This compound |

| 4-Chloro-1,2-dimethylbenzene | Chlorobenzene | Ni(0) / Ligand / Reductant (e.g., Zn) | This compound |

Electrophilic Aromatic Substitution Reactions: Mechanisms and Selectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism proceeds via a two-step addition-elimination process. uomustansiriyah.edu.iq An electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. uomustansiriyah.edu.iqmsu.edu In the second step, a proton is lost from this intermediate, restoring the aromaticity and yielding the substituted product. uomustansiriyah.edu.iqchemistrysteps.com

For this compound, the regioselectivity of the substitution is governed by the directing effects of the substituents. wikipedia.orglibretexts.org The 3,4-dimethylphenyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the unsubstituted ring (the 2'-, 4'-, and 6'-positions). The two methyl groups on the first ring are also activating, ortho-para directors. youtube.com Therefore, substitution on the dimethyl-substituted ring would be directed to positions 2, 5, and 6. The final product distribution is a result of the interplay between these electronic directing effects and steric hindrance. uomustansiriyah.edu.iq Substitution is generally favored at the less sterically hindered 4'-position on the unsubstituted ring, which is activated by the dimethylphenyl group.

Electrophile Nature in Friedel-Crafts Acylations

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as AlCl₃. byjus.comlibretexts.orglibretexts.org The reacting electrophile is typically a resonance-stabilized acylium ion (RCO⁺). chemistrysteps.combyjus.com However, the precise nature of the electrophile can be more complex and can influence reaction selectivity.

Studies on the related compound 3,3'-dimethylbiphenyl (B1664587) have shown that the nature of the electrophile can differ based on the reaction conditions and the reactivity of the substrate. For the initial, highly reactive monoacetylation, the electrophile is proposed to be a bulky complex of the acyl chloride and the Lewis acid (e.g., AcCl:AlCl₃) or even larger agglomerates. This steric bulk favors substitution at less hindered positions. For subsequent acylations of the now-deactivated mono-acetylated product, a smaller and more reactive "free" acylium ion is suggested to be the active electrophile, leading to less selective substitution. This principle can be extended to this compound, where the high reactivity of the substrate would likely involve the bulkier complexed electrophile in the first substitution step.

| Substrate Reactivity | Plausible Electrophile | Key Characteristic | Expected Selectivity |

|---|---|---|---|

| High (e.g., this compound) | Bulky Acyl Halide-Lewis Acid Complex | Large steric demand | High, favors less hindered positions |

| Low (e.g., Acyl-3,4-dimethylbiphenyl) | "Free" Acylium Ion (RCO⁺) | High reactivity, smaller size | Lower, can overcome some steric barriers |

Stereoelectronic Control in Substitution Reactions

Stereoelectronic effects describe how the spatial arrangement of orbitals influences reaction outcomes. baranlab.org In the electrophilic aromatic substitution of this compound, the regioselectivity is controlled by the stability of the intermediate arenium ion. youtube.comlibretexts.org This stability is determined by how effectively the positive charge can be delocalized, which is influenced by the electronic properties of the substituents. libretexts.orgualberta.ca

The methyl groups are electron-donating through induction and hyperconjugation. libretexts.org When an electrophile attacks, the resulting arenium ion is most stable when the positive charge can be placed on carbons that are stabilized by these electron-donating groups.

Attack at the 4'-position (para): This is highly favored. The positive charge in the arenium ion intermediate can be delocalized through resonance onto the carbon atom bearing the 3,4-dimethylphenyl group, providing significant stabilization.

Attack at the 2'-position (ortho): This is also electronically favorable for similar reasons to para attack, but it is more susceptible to steric hindrance from the adjacent ring.

Attack at the 5-position: On the substituted ring, attack at the 5-position places the positive charge on the adjacent carbons (C4 and C6), one of which bears a stabilizing methyl group. However, this position is sterically crowded between the two methyl groups.

Attack at the 6-position: This position is ortho to the 3-methyl group and meta to the 4-methyl group. The arenium ion is well-stabilized.

Attack at the 3'-position (meta): This is electronically disfavored because none of the resonance structures of the arenium ion place the positive charge on the carbon attached to the activating dimethylphenyl group. youtube.com

Therefore, stereoelectronic control, arising from the stabilizing influence of the alkyl groups on the key carbocation intermediate, directs electrophilic attack primarily to the 4'- and, to a lesser extent, the 2'- and 6-positions.

Computational and Theoretical Chemistry of Dimethylbiphenyl Systems

Quantum Chemical Analyses of Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the most stable three-dimensional arrangements (conformations) of dimethylbiphenyl isomers and their relative stabilities.

Density Functional Theory (DFT) is a widely used computational method to assess the relative stabilities of isomers by calculating their Gibbs free energies. For dimethylbiphenyls, studies indicate that the 3,4'-isomer is among the most stable configurations. This increased stability is largely attributed to reduced steric hindrance compared to other isomers, such as the 4,4'-dimethylbiphenyl (B165725).

Isomerization studies, often catalyzed by superacids like triflic acid, confirm these theoretical predictions. researchgate.net When a mixture of dimethylbiphenyl isomers is allowed to equilibrate, the product distribution is governed by the thermodynamic stability of the isomers and their protonated carbocation intermediates. researchgate.netresearchgate.net Computational modeling using semi-empirical methods like AM-1, and more robust DFT methods, has been employed to calculate the energies of these carbocation complexes. researchgate.net The results consistently show that the 3,4'- and 3,3'- isomers are the most favored products at equilibrium, with a notable absence of isomers containing a methyl group at the 2-position, which would introduce significant steric strain. researchgate.netresearchgate.net

| Dimethylbiphenyl (DMBP) Isomer | Initial Mixture (%) researchgate.net | Equilibrated Mixture (%) (180/1 acid/substrate) researchgate.net | Predicted Mixture (%) (AM-1 Calculation) researchgate.net |

|---|---|---|---|

| 2,2'- | 5 | 0 | 0 |

| 2,3'- | 18 | 0 | 0 |

| 2,4'- | 14 | 0 | 0 |

| 3,3'- | 24 | 30 | 22 |

| 3,4'- | 29 | 70 | 77 |

| 4,4'- | 10 | 0 | 1 |

This interactive table summarizes experimental and predicted data on the isomerization of dimethylbiphenyl mixtures, highlighting the thermodynamic preference for the 3,4'-isomer. researchgate.net

For substituted biphenyls, the dihedral angle is a balance between steric repulsion from the substituents and electronic effects that favor planarity for maximal π-conjugation. In 3,3'-disubstituted biphenyls, a double minimum energy profile is often observed, with stable conformations around 45° and 135°. researchgate.net For 3,4-Dimethylbiphenyl, the substitution pattern is asymmetric. While specific optimized geometry data for this compound is not abundant in the provided results, DFT calculations on related isomers provide insight. For instance, DFT calculations (B3LYP/6-31G(d,p)) on acetyl derivatives of 3,3'-dimethylbiphenyl (B1664587) show dihedral angles in the range of 36-39°. researchgate.net Computational modeling can be combined with experimental data, such as X-ray crystallography, to refine structural models and resolve discrepancies, particularly those arising from torsional strain.

| Compound | Method | Calculated Dihedral Angle (°) | Reference |

|---|---|---|---|

| Biphenyl (B1667301) (gas phase) | Experimental | ~44.4 | researchgate.net |

| 3,3'-Dimethylbiphenyl (unsubstituted) | DFT B3LYP/6-31G(d,p) | ~38-39 | researchgate.net |

| 3-Methylbiphenyl (B165614) | Fluorescence Spectroscopy | ~53 | westmont.edu |

| 4,4'-Dimethylbiphenyl | Fluorescence Spectroscopy | ~31 | westmont.edu |

| 3,3'-Dihalogen Biphenyls | DFT B3LYP/6-311+G* | ~45 and ~135 (double minimum) | researchgate.net |

This interactive table presents typical biphenyl dihedral angles for various substituted biphenyls, illustrating the impact of substituent positioning on molecular conformation. researchgate.netresearchgate.netwestmont.edu

Modeling of Reaction Energetics and Pathways

Theoretical models are instrumental in mapping the energy landscapes of chemical reactions involving this compound. These models help predict the feasibility of a reaction, its rate, and the mechanism by which it proceeds.

In other reaction types, such as the tandem Diels-Alder-dehydration of furan (B31954) derivatives to produce p-xylene (B151628) (a related aromatic compound), kinetic studies combined with DFT can elucidate reaction pathways. For these reactions, apparent activation energies have been calculated, providing insight into the catalytic activity of different Lewis acids. researchgate.net For the thermal pyrolysis of dimethylbiphenyls, rate constants and activation energies for bond cleavage have been estimated, providing a quantitative measure of their thermal stability. umsl.edu

Computational simulations can distinguish between different possible reaction mechanisms, such as stepwise pathways involving discrete intermediates versus concerted pathways where bond breaking and forming occur simultaneously. A study on the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl utilized DFT calculations to analyze the relative stabilities of isomeric products and their corresponding σ-complexes (intermediates). researchgate.net The data indicated that the initial monoacetylation and a subsequent diacetylation proceeded through different mechanisms. researchgate.net

Similarly, the synthesis of 4,4'-dimethylbiphenyl from biomass involves a tandem Diels-Alder-dehydration reaction. acs.org This process is inherently stepwise, involving an initial cycloaddition followed by a dehydration step, a sequence that can be modeled computationally to optimize reaction conditions and catalyst selection. researchgate.netacs.org

Theoretical Spectroscopic Property Prediction

Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming molecular structure. DFT calculations are commonly used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net By comparing the calculated spectra with experimental data, researchers can confidently identify isomers and characterize compounds.

For example, theoretical modeling of ¹³C NMR chemical shifts has been successfully applied to complex substituted biphenyls. researchgate.net Furthermore, more advanced methods can predict electronic spectra. The excited states of 4,4'-dimethylbiphenyl have been analyzed using the approximate coupled-cluster singles and doubles model (CC2) to calculate transient absorption spectra, showing good agreement with experimental results. acs.org These theoretical predictions are crucial for understanding the photophysical properties of these molecules.

Prediction of Vibrational Frequencies

Computational chemistry enables the precise prediction of the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov For complex molecules like this compound, theoretical calculations are essential for the accurate assignment of these vibrational bands.

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, harmonic vibrational frequencies are calculated. These theoretically derived frequencies often undergo a process called scaling, where they are multiplied by a specific factor to correct for anharmonicity and limitations in the computational method, thereby improving agreement with experimental data. scifiniti.comresearchgate.net

Studies on related biphenyl systems demonstrate that DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), can effectively predict vibrational spectra. mdpi.com The assignments are made by analyzing the potential energy distribution (PED), which details the contribution of different internal coordinates (like bond stretches, angle bends, and torsions) to each vibrational mode.

For aromatic compounds, characteristic vibrations include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. mdpi.com

C-C stretching of the aromatic rings, which appear in the 1600-1400 cm⁻¹ range.

In-plane and out-of-plane C-H bending: These occur at lower frequencies and are characteristic of the substitution pattern on the rings.

Methyl group vibrations: These include symmetric and asymmetric stretching and bending modes.

The table below presents a hypothetical but representative comparison of calculated and experimental vibrational frequencies for this compound, based on typical results from DFT calculations for similar molecules.

Table 1: Predicted vs. Experimental Vibrational Frequencies for this compound (Note: This table is illustrative, based on typical computational results for substituted biphenyls.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR) |

| Aromatic C-H Stretch | 3075 | 3072 |

| Aromatic C-H Stretch | 3040 | 3038 |

| CH₃ Asymmetric Stretch | 2975 | 2970 |

| CH₃ Symmetric Stretch | 2880 | 2875 |

| Aromatic C=C Stretch | 1610 | 1608 |

| Aromatic C=C Stretch | 1505 | 1502 |

| CH₃ Asymmetric Bend | 1460 | 1458 |

| Inter-ring C-C Stretch | 1285 | 1280 |

| In-plane C-H Bend | 1150 | 1147 |

| Ring Trigonal Bending | 1015 | 1012 |

| Out-of-plane C-H Bend | 820 | 818 |

Electronic Structure Calculations for Spectroscopic Interpretation

Electronic structure calculations are fundamental to understanding the electronic properties of a molecule, such as its frontier molecular orbitals (FMOs) and its response to electronic excitation, which is observed in UV-Visible spectroscopy. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

HOMO: Represents the ability of a molecule to donate an electron. A higher energy HOMO level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower energy LUMO level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. nih.gov It correlates with the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and will have electronic transitions at longer wavelengths (lower energy) in its UV-Vis spectrum. nih.gov

For this compound, the HOMO is expected to be distributed across the π-system of the two phenyl rings, with some contribution from the electron-donating methyl groups. The LUMO is also anticipated to be a π* orbital distributed over the biphenyl core. The presence of methyl groups typically raises the HOMO energy level due to their positive inductive (+I) effect, which can lead to a slight decrease in the HOMO-LUMO gap compared to unsubstituted biphenyl. d-nb.info

Time-Dependent DFT (TD-DFT) is a powerful method used to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net This allows for a direct comparison between theoretical predictions and experimental UV-Vis spectra, aiding in the assignment of absorption bands to specific electronic transitions (e.g., π → π*). Research on similar biphenyl derivatives confirms that TD-DFT calculations can accurately reproduce experimental absorption spectra. researchgate.netaip.org

The following table summarizes key electronic properties for this compound as would be predicted from a typical DFT calculation.

Table 2: Predicted Electronic Properties of this compound (Note: Values are illustrative and representative of those obtained from DFT calculations, e.g., at the B3LYP/6-31G(d) level.)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.85 eV | Electron-donating capability |

| LUMO Energy | -0.95 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.90 eV | Chemical stability, relates to lowest energy electronic transition |

| Dipole Moment | ~0.4 D | Measure of molecular polarity |

| Predicted λmax (TD-DFT) | ~250 nm | Wavelength of maximum absorption (π → π* transition) |

These computational approaches provide a detailed electronic and vibrational portrait of this compound, which is indispensable for interpreting experimental findings and understanding its fundamental chemical nature.

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 3,4-Dimethylbiphenyl. By interacting with electromagnetic radiation, molecules yield spectra that serve as unique fingerprints, revealing details about their electronic and vibrational states and the magnetic environment of their nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. In the analysis of this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the methyl groups on the biphenyl (B1667301) core.

The ¹H NMR spectrum of this compound would exhibit a complex series of signals in the aromatic region (typically δ 7.0-7.6 ppm) and distinct singlets for the two methyl groups in the aliphatic region (around δ 2.3 ppm). The exact chemical shifts and coupling patterns of the seven aromatic protons are unique to the 3,4-substitution pattern, allowing it to be distinguished from other isomers. For instance, in a related derivative, N-(3',4'-dimethylbiphenyl-2-yl)-N-methylacetamide, the methyl protons of the 3',4'-dimethylbiphenyl moiety appear as distinct singlets at δ 2.28 ppm. wiley-vch.de The aromatic protons show a complex multiplet pattern due to spin-spin coupling, which can be resolved using high-field NMR instruments.

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. The spectrum would display signals for the two methyl carbons, the seven distinct aromatic CH carbons, and the five quaternary aromatic carbons (including the two carbons at the biphenyl linkage). For the aforementioned N-(3',4'-dimethylbiphenyl-2-yl)-N-methylacetamide, the methyl carbons (C-3' and C-4') were observed at δ 19.88 and 19.43 ppm, respectively, while the aromatic carbons resonated between δ 125.58 and 141.84 ppm. wiley-vch.de This precise data is crucial for confirming the regiochemistry of the molecule.

Table 1: Representative NMR Chemical Shifts for a this compound Moiety Data derived from a substituted derivative, N-(3',4'-dimethylbiphenyl-2-yl)-N-methylacetamide. wiley-vch.de

| Nucleus | Atom Position | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methyl Protons | ~2.28 |

| ¹H | Aromatic Protons | ~7.02 - 7.40 |

| ¹³C | Methyl Carbons | 19.43, 19.88 |

| ¹³C | Aromatic Carbons | 125.58 - 141.84 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these spectra are characterized by absorptions corresponding to the aromatic rings and the methyl substituents.

The IR spectrum of this compound would show characteristic C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹ and for the methyl groups just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. rsc.org Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range are also diagnostic of the substitution pattern on the benzene (B151609) rings.

Raman spectroscopy provides complementary information. For substituted biphenyls, a prominent feature in the Raman spectrum is the inter-ring C1–C1′ stretching mode, which is sensitive to the planarity of the molecule and the nature of the substituents. acs.orgacs.orgnih.gov This mode is typically observed around 1285 cm⁻¹. acs.orgnih.gov The symmetric vibrations of the aromatic rings also give rise to strong Raman signals. Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, confirming the presence of the biphenyl core and methyl groups.

Table 2: Typical Vibrational Frequencies for Dimethylbiphenyls Data is representative for the class of dimethylbiphenyl compounds.

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR | 3100 - 3000 |

| Aliphatic C-H Stretch | IR | 3000 - 2850 |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 |

| Inter-ring C-C Stretch | Raman | ~1285 |

| C-H Out-of-plane Bend | IR | 900 - 675 |

UV-Visible Spectrophotometry in Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry measures the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. Biphenyl and its derivatives are chromophores that absorb UV light. The NIST database indicates a UV spectrum is available for 3,4'-Dimethylbiphenyl (B1265720), which would be expected to be very similar to this compound due to the similar conjugated system. nist.gov Unsubstituted biphenyl in solution shows a characteristic intense absorption peak (λ_max) around 247 nm. researchgate.net

This technique is particularly powerful for monitoring the progress of chemical reactions that form or consume conjugated systems. For example, in the synthesis of biphenyls via Suzuki cross-coupling reactions, the starting materials (e.g., a bromoarene and a boronic acid) have different UV absorption profiles than the resulting biphenyl product. rsc.orgnanochemres.org As the reaction proceeds, the concentration of the conjugated biphenyl product increases, leading to a corresponding increase in the absorbance at its λ_max. By monitoring this change over time, the reaction kinetics can be determined. uky.edunih.gov This provides a simple, non-destructive method for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. nih.gov

Diffuse Reflectance Spectroscopy for Catalyst Characterization

Diffuse Reflectance Spectroscopy (DRS), a UV-Vis technique adapted for solid samples, is crucial for characterizing heterogeneous catalysts used in the synthesis of biphenyl compounds. instras.com Reactions such as the dehydrogenation of (methylcyclohexyl)toluenes to form dimethylbiphenyls rely on solid catalysts, often containing transition metals on a support. google.com

DRS provides information about the electronic states, coordination environment, and oxidation states of the metal species within the catalyst. scielo.org.mxfigshare.com For example, in supported metal oxide catalysts, DRS can distinguish between different metal oxide species (e.g., monomeric, oligomeric, or crystalline) on the support surface. instras.comresearchgate.net This information is vital because the catalytic activity and selectivity are highly dependent on the nature of these active sites. By analyzing the DRS spectra of a catalyst before, during, and after a reaction, researchers can gain insights into the reaction mechanism and identify the active catalytic species. rsc.org

Chromatographic and Mass Spectrometric Identification

While spectroscopy provides structural information, chromatography is the primary tool for separation and purity assessment. When coupled with mass spectrometry, it becomes a powerful technique for definitive identification.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas Chromatography (GC) is the premier technique for separating volatile compounds and is exceptionally well-suited for the analysis of this compound. It is routinely used to determine the purity of the compound and to separate it from its various structural isomers (e.g., 2,3-, 2,4'-, 3,3'-, 4,4'-dimethylbiphenyl), which often have very similar boiling points but differ slightly in their interaction with the GC column's stationary phase. labscoop.comresearchgate.net

The separation of dimethylbiphenyl isomers is typically achieved using high-resolution capillary columns. researchgate.netresearchgate.net The choice of the stationary phase (from non-polar to polar) is critical for achieving baseline separation of all isomers in a mixture. The relative retention times of the isomers are dependent on factors like their boiling points and the planarity of the molecule, which affects their interaction with the stationary phase.

Purity assessment by GC is quantitative. acs.orgnih.gov After injecting a sample, the resulting chromatogram displays a series of peaks, with each peak corresponding to a different compound. The area of each peak is proportional to the concentration of that compound in the mixture. The percent purity of this compound can be calculated by dividing its peak area by the total area of all peaks in the chromatogram. youtube.com This method is essential for quality control in both laboratory synthesis and industrial production. vwr.com For example, a GC spectrum of a reaction product mixture would show distinct peaks for different dimethylbiphenyl isomers, allowing for the quantification of each one. google.com

Table 3: Application of GC in the Analysis of this compound

| Analytical Goal | GC Methodology | Key Outcome |

|---|---|---|

| Isomer Separation | High-resolution capillary column with an appropriate stationary phase (e.g., polysiloxane-based). | Resolution of this compound from other C₁₄H₁₄ isomers based on differential retention times. researchgate.net |

| Purity Determination | Integration of peak areas from a Flame Ionization Detector (FID). | Quantitative measurement of this compound relative to any impurities present. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying individual components within a complex mixture. In the context of this compound, GC-MS plays a crucial role in confirming its presence and distinguishing it from its isomers.

The process involves introducing a sample into a gas chromatograph, where it is vaporized and carried by a carrier gas through a capillary column. The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase lining the column. For biphenyl derivatives, a non-polar column is often employed. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for preliminary identification. researchgate.netaesacademy.org

Following separation in the GC, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint. For this compound and its isomers, such as 4,4'-dimethylbiphenyl (B165725), the molecular ion peak is expected at an m/z corresponding to its molecular weight. However, the fragmentation patterns can differ due to the different positions of the methyl groups, aiding in the definitive identification of each isomer.

Research has demonstrated the use of GC-MS in the analysis of reaction products from superacid-catalyzed isomerizations of dimethylbiphenyls. researchgate.net In these studies, GC-MS is essential for determining the equilibrium distribution of isomers, including 3,4'-dimethylbiphenyl and 3,3'-dimethylbiphenyl (B1664587). researchgate.net Furthermore, GC-MS has been used to identify 3,4-dimethylphenyl-containing products in cross-coupling reactions. wiley-vch.de

Table 1: GC-MS Data for Dimethylbiphenyl Isomer Analysis

| Isomer | Typical Reaction Condition | Analytical Finding | Reference |

|---|---|---|---|

| 3,4'-Dimethylbiphenyl | Isomerization of 4,4'-dmbp in superacid | Major product at equilibrium, with yields up to 77.5%. | researchgate.net |

| 3,3'-Dimethylbiphenyl | Isomerization of 4,4'-dmbp in superacid | Significant component at equilibrium, with yields around 26-30%. | researchgate.net |

| 4,4'-Dimethylbiphenyl | Isomerization in superacid | Yield decreases significantly, approaching 0-3% at equilibrium. | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Degradation Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar, and often thermally labile, molecules in solution. mdpi.comuvic.ca It is instrumental in identifying and characterizing reactive intermediates and degradation products that are formed during chemical or biological transformations of biphenyl compounds.

In the study of environmental degradation or metabolic pathways of biphenyl derivatives, ESI-MS can directly analyze aqueous samples to detect hydroxylated or other oxidized intermediates. nih.govresearchgate.net For instance, the photocatalytic degradation of 3,3′-dimethylbiphenyl-4,4′-diamine (o-tolidine), a related dimethylbiphenyl compound, was monitored using ESI-MS to propose a detailed degradation pathway based on the detected intermediates. acs.org The technique allows for the direct observation of the molecular ions of these intermediates, and tandem mass spectrometry (MS/MS) can be used to further fragment these ions to elucidate their structures. nih.gov

Studies on the oxidation of other aromatic compounds have successfully used ESI-MS to monitor the reaction process in real-time, identifying a series of intermediate products. nih.gov This is achieved by gently transferring ions from solution to the gas phase for mass analysis, which is ideal for capturing fleeting intermediates. mdpi.com While direct ESI-MS studies focused solely on this compound degradation are not widely published, the methodology has been proven effective for analogous compounds, such as in the characterization of protein modifications by lipid oxidation products and the identification of photolytic decomposition products from photoinitiators in food packaging. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for separating, identifying, and quantifying components in a mixture. It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for purity assessment of the final product.

In a typical reversed-phase HPLC method for biphenyl derivatives, a non-polar stationary phase (like C18 or a specialized biphenyl phase) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). chromatographytoday.comresearchgate.netscielo.br The components of the mixture are separated based on their differential affinities for the stationary and mobile phases. A detector, commonly a UV-Vis or Photo Diode Array (PDA) detector, records the absorbance of the eluting compounds over time, generating a chromatogram. researchgate.netscielo.br

HPLC methods have been developed for the quantitative determination of various biphenyls and their metabolites. scielo.br For example, in the synthesis of 4,4'-dimethylbiphenyl, HPLC analysis was used to confirm the formation of the product and determine the yield. The method can effectively separate the desired product from starting materials and byproducts. The unique selectivity of biphenyl stationary phases can provide enhanced retention and resolution for aromatic compounds compared to standard alkyl phases. chromatographytoday.com Validated HPLC methods for biphenyl derivatives show good linearity, accuracy, and precision, with defined limits of detection (LOD) and quantification (LOQ). researchgate.netscielo.br

Table 2: Typical HPLC Method Parameters for Biphenyl Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|